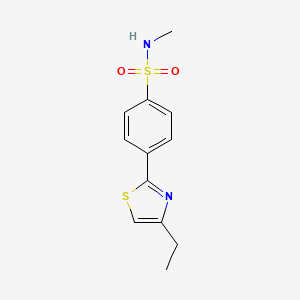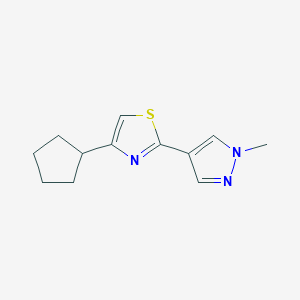![molecular formula C11H9ClN4 B7591200 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile, also known as CTN, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile involves the inhibition of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other foreign substances in the body. By inhibiting this enzyme, 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile can prevent the growth of cancer cells and inhibit the growth of fungi and bacteria.
Biochemical and Physiological Effects:
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been found to modulate the immune system, making it useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile in lab experiments is its ability to inhibit the growth of cancer cells, making it useful in cancer research. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile. One direction is the development of new derivatives of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile that may have improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile in the treatment of autoimmune diseases. Additionally, the mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile could be further elucidated to better understand its effects on cancer cells and other biological systems.
Méthodes De Synthèse
The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This is followed by the reaction of 2-chlorobenzyl azide with propionitrile in the presence of a copper catalyst to form 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile.
Applications De Recherche Scientifique
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has been widely used in scientific research due to its ability to inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. 3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile has also been found to have antifungal and antibacterial properties, making it useful in the treatment of fungal and bacterial infections.
Propriétés
IUPAC Name |
3-[5-(2-chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-10-5-2-1-4-9(10)11-14-8-15-16(11)7-3-6-13/h1-2,4-5,8H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOTWIBLDZMFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)


![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)



![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
